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Compound of Interest

Compound Name: Fijimycin B

Cat. No.: B1466072

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of
Fijimycin B, a novel etamycin-class antibacterial cyclic depsipeptide. The following sections
will delve into the experimental methodologies, present the collated spectroscopic data, and
visualize the logical workflow that led to the determination of its complete chemical structure.

Introduction

Fijimycin B, a natural product isolated from a marine-derived actinomycete, Streptomyces sp.,
has demonstrated significant in vitro antibacterial activity.[1] As a member of the etamycin class
of cyclic depsipeptides, its structural characterization is crucial for understanding its mechanism
of action and for guiding future synthetic and medicinal chemistry efforts. This document
outlines the comprehensive spectroscopic and chemical analyses employed to unravel the
complex structure of Fijimycin B.

Isolation & Initial Characterization

Fijimycin B was isolated as a white, amorphous solid from the fermentation broth of
Streptomyces sp. strain CNS-575, which was cultured from a marine sediment sample
collected in Fiji.[1][2]

Initial characterization of Fijimycin B involved a suite of spectroscopic and spectrometric
techniques to determine its fundamental chemical properties. High-Resolution Electrospray
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lonization Mass Spectrometry (HR-ESI-MS) was pivotal in establishing the molecular formula of
Fijimycin B as C42H66N8011.[2]

Table 1: Physicochemical and Mass Spectrometric Data for Fijimycin B

Property Value
Appearance White, amorphous solid
Molecular Formula C42H66N8011

Observed [M+Na]+: 881.4737, Calculated

HR-ESI-MS (m/z
(m'z) [M+Na]+: 881.4743

Optical Rotation ([a]D23) -18.2 (c 0.50, MeOH)

UV (MeOH) Amax (nm) 203, 308, 360

3329, 2959, 1746, 1640, 1516, 1452, 1290,

IR (neat) vmax (cm-1) 1184, 1090

Spectroscopic Data for Structural Elucidation

The planar structure of Fijimycin B was pieced together through extensive analysis of one-
and two-dimensional Nuclear Magnetic Resonance (NMR) spectra. A significant challenge in
the analysis was the presence of multiple conformers in solution, a common feature for this
class of molecules, which leads to the doubling of some NMR signals.[2][3]

3.1. NMR Spectroscopic Data

The following table summarizes the 1H and 13C NMR data for the major and minor rotamers of
Fijimycin B recorded in CDCI3.

Table 2: 1H and 13C NMR Spectroscopic Data for Fijimycin B (in CDCI3)
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Major Rotamer (dH

Minor Rotamer (6H

Amino Acid Position ) .
(J in Hz), 8C) (J in Hz), 8C)

[-NMelLeu 1 169.2 169.7

2 5.44, m, 54.3 5.18, m, 55.4

[-Ala 13 168.6 168.6

14 4.87, m, 48.7 4.77, m, 48.7

15 1.35,d (7.2), 18.5 1.35,d (7.2), 18.5

I-N,B-DiMeLeu 16 171.9 171.9

17 2.96,s,33.1 2.96,s,33.1

18 5.21, d (9.6), 63.2 5.21, d (9.6), 63.2

19 2.15, m, 315 2.15, m, 315

20 0.93, d (6.6), 19.9 0.93, d (6.6), 19.9

21 0.83, d (6.6), 16.2 0.83, d (6.6), 16.2

Sar 22 167.7 167.7

23 3.23,s5,36.5 3.23, s, 36.5

allo-hydroxy-d-Pro 24 173.6 173.6

25 4.77, m, 58.9 4.77, m, 58.9

26 2.15, m, 37.9 2.15, m, 37.9

27 2.15, m, 37.9 2.15, m, 37.9

28 3.74, m,55.4 3.74, m,55.4

d-Leu 29 170.4 170.4

30 487, m, 514 487, m, 514

31 1.79, m, 41.2 1.79, m, 41.2

32 1.61, m, 24.9 1.61, m, 24.9

33 0.93,d (6.6), 22.9 0.93, d (6.6), 22.9
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34 0.83, d (6.6), 21.9 0.83, d (6.6), 21.9

I-Thr 35 171.9 171.9
36 5.85, br s, 71.7 5.85, br s, 70.8

37 1.35,m, 17.2 1.21, d (2.4), 16.2

3-HyPic 38 167.0 166.5
39 130.1 130.1

40 157.9 157.9

41 7.40, m, 126.7 7.40, m, 126.7

42 7.46, m, 129.5 7.46, m, 129.5

43 8.31, brs, 141.3 8.17, d (3.6), 140.3

Experimental Protocols

The structural elucidation of Fijimycin B relied on a series of well-established analytical

techniques.

4.1. Fermentation and Isolation

The producing organism, Streptomyces sp. CNS-575, was fermented in a suitable broth

medium. The culture was then extracted, and the crude extract was subjected to a multi-step

chromatographic purification process, likely involving both normal-phase and reversed-phase

high-performance liquid chromatography (HPLC), to yield pure Fijimycin B.[3]

4.2. Mass Spectrometry

High-resolution mass spectra were acquired on a Thermo LTQ Orbitrap XL mass spectrometer

to accurately determine the molecular formula.[2][3] Tandem MS (MS/MS) experiments were

performed on a Thermo LCQ Deca mass spectrometer to obtain fragmentation data, which

aided in sequencing the amino acid residues.[2][3]

4.3. NMR Spectroscopy
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All NMR spectra were recorded on a 500 MHz spectrometer with the sample dissolved in

deuterated chloroform (CDCI3).[2] The suite of experiments included:

1H NMR: To identify proton chemical shifts and coupling constants.

13C NMR: To determine the chemical shifts of carbon atoms.

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks
within individual amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and
carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which was crucial for connecting the individual
amino acid subunits.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

4.4. Determination of Absolute Stereochemistry

The absolute configuration of the constituent amino acids was determined by Marfey's method.
[1][2] This involved:

Complete acid hydrolysis of Fijimycin B (6 N HCI, 110 °C, 12 h) to break it down into its
individual amino acid components.[2]

Derivatization of the amino acid hydrolysate with Na-(2,4-dinitro-5-fluorophenyl)-L-
alaninamide (FDAA, Marfey's reagent).[2]

Analysis of the resulting diastereomeric derivatives by LC-MS.

Comparison of the retention times of the derivatives with those of authentic L- and D-amino
acid standards derivatized in the same manner.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.
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Caption: Workflow for the structure elucidation of Fijimycin B.

The structure elucidation of Fijimycin B began with its isolation, followed by parallel streams of
analysis. Mass spectrometry provided the molecular formula and clues to the amino acid
sequence. Concurrently, a comprehensive suite of NMR experiments was used to first identify
the individual amino acid building blocks and then to piece them together to form the planar
structure. Finally, the absolute stereochemistry of each chiral center was determined using
Marfey's method after chemical degradation. The culmination of these efforts led to the
complete structural assignment of Fijimycin B.

Caption: Logic flow for determining the planar structure from NMR data.

Conclusion

The structure of Fijimycin B was successfully elucidated through a coordinated application of
mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical derivatization for
stereochemical assignment. The data conclusively show that Fijimycin B is a cyclic
depsipeptide of the etamycin class with the molecular formula C42H66N80O11. This detailed
structural information is foundational for future research into its antibacterial properties and
potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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